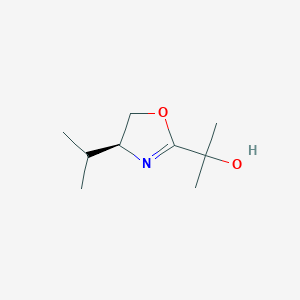
trans-3-Azido-1-Boc-4-hydroxypyrrolidin
Übersicht
Beschreibung
The compound trans-3-Azido-1-Boc-4-hydroxypyrrolidine is a derivative of pyrrolidine, which is a five-membered lactam (a cyclic amide). It contains an azido group (N3) at the 3-position, a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, and a hydroxy group at the 4-position. This structure is of interest due to its potential as a building block in the synthesis of various biologically active molecules and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been described in the literature. For instance, the synthesis of a spin-labelled β-amino acid derivative, trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC), involves conventional methods followed by resolution and assignment of absolute configuration . Another related synthesis is the development of a stereoselective synthesis of cis-(S,R)-3-amino-4-fluoro-1-methylpyrrolidine starting from a chiral, non-racemic azido-hydroxypyrrolidine derivative . These methods could potentially be adapted for the synthesis of trans-3-Azido-1-Boc-4-hydroxypyrrolidine by altering protecting groups and substitution patterns.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their chemical properties and reactivity. The absolute configuration of asymmetric carbons in such compounds can be determined using techniques such as circular dichroism and X-ray diffraction analysis, as demonstrated for POAC derivatives . The stereochemistry of the molecule influences its reactivity and the outcome of chemical reactions.
Chemical Reactions Analysis
Pyrrolidine derivatives undergo various chemical reactions based on their functional groups. The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form 1,2,3-triazoles. The hydroxy group can be involved in reactions typical for alcohols, such as esterification or etherification. The Boc group is a common protective group for amines, which can be removed under acidic conditions to reveal the free amine for further reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-3-Azido-1-Boc-4-hydroxypyrrolidine would be influenced by its functional groups. The azido group is known for its high reactivity and potential to release nitrogen gas, which can be a consideration for storage and handling. The Boc group increases the steric bulk and affects the solubility of the compound in organic solvents. The hydroxy group can form hydrogen bonds, influencing the boiling point, solubility in water, and crystallization behavior. Conformationally constrained pyrrolidine derivatives have been synthesized to study the effects of substituents on amide preferences, which could be relevant for understanding the properties of trans-3-Azido-1-Boc-4-hydroxypyrrolidine .
Wissenschaftliche Forschungsanwendungen
Proteomforschung
trans-3-Azido-1-Boc-4-hydroxypyrrolidin: wird in der Proteomik eingesetzt, einem Forschungsfeld, das sich mit der groß angelegten Untersuchung von Proteinen befasst, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann aufgrund ihrer Azidogruppe in einer Click-Chemie-Reaktion zur Biokonjugation mit Alkin-markierten Proteinen verwendet werden, wodurch eine selektive Markierung und Detektion von Proteinen in komplexen biologischen Proben ermöglicht wird .
Arzneimittelforschung
In der Arzneimittelforschung dient dieses Azidderivat als Baustein für die Synthese potenzieller pharmakologisch aktiver Moleküle. Seine Struktur ist besonders wertvoll beim Aufbau neuartiger Verbindungen mit potenzieller Aktivität gegen eine Reihe von Krankheiten, einschließlich neurodegenerativer Erkrankungen und Krebs .
Organische Synthese
Die Verbindung ist ein wichtiges Zwischenprodukt in der organischen Synthese. Ihre Boc-geschützte Hydroxylgruppe und ihre Azidfunktionalität machen sie zu einem vielseitigen Reagenz für den Aufbau komplexer organischer Moleküle über verschiedene Syntheserouten, einschließlich Cyclisierungsreaktionen zur Bildung heterocyclischer Verbindungen .
Medizinische Chemie
Medizinische Chemiker verwenden This compound, um neue Medikamentenkandidaten zu entwickeln und zu synthetisieren. Sein starres Pyrrolidin-Rückgrat kann die Konformation bioaktiver Peptide imitieren, was es zu einem wertvollen Gerüst bei der Entwicklung von Peptidmimetika macht .
Chemische Biologie
In der chemischen Biologie wird diese Verbindung verwendet, um biologische Prozesse auf molekularer Ebene zu untersuchen. Die Azidogruppe kann in Biomoleküle eingebaut werden, die dann selektiv modifiziert oder vernetzt werden können, wenn andere funktionelle Gruppen vorhanden sind, was die Aufklärung molekularer Wechselwirkungen unterstützt .
Materialwissenschaften
Die Azidogruppe von This compound kann an Polymerisationsreaktionen teilnehmen, um neuartige polymere Materialien zu erzeugen. Diese Materialien können einzigartige Eigenschaften aufweisen, wie z. B. verbesserte Stabilität, Biokompatibilität oder Reaktionsfähigkeit auf externe Reize .
Nanotechnologie
In der Nanotechnologie kann diese Verbindung verwendet werden, um die Oberfläche von Nanopartikeln zu funktionalisieren. Die Azidogruppe ermöglicht die Anbindung verschiedener Moleküle an die Nanopartikel-Oberfläche, die für die gezielte Wirkstoffabgabe oder diagnostische Anwendungen eingesetzt werden können .
Landwirtschaftliche Chemie
Schließlich kann This compound in der landwirtschaftlichen Chemie für die Synthese neuer Agrochemikalien untersucht werden. Seine strukturellen Merkmale können zur Entwicklung neuartiger Pestizide oder Herbizide mit verbesserter Wirksamkeit und geringeren Umweltauswirkungen beitragen .
Eigenschaften
IUPAC Name |
tert-butyl (3S,4S)-3-azido-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-9(2,3)16-8(15)13-4-6(11-12-10)7(14)5-13/h6-7,14H,4-5H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWBTQKOSPXYIE-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931998 | |
| Record name | tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143700-05-4 | |
| Record name | tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143700-05-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)
![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)